molecular formula C9H10BrNO2 B14304381 2-methyl-1H-indole-5,6-diol;hydrobromide CAS No. 119963-90-5

2-methyl-1H-indole-5,6-diol;hydrobromide

Cat. No.: B14304381
CAS No.: 119963-90-5
M. Wt: 244.08 g/mol
InChI Key: ANJWKQLFXMIKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-indole-5,6-diol;hydrobromide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is characterized by the presence of a methyl group at the 2-position and hydroxyl groups at the 5 and 6 positions of the indole ring, along with a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-methyl-1H-indole-5,6-diol;hydrobromide, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale application of the above-mentioned synthetic routes, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Mechanism of Action

The mechanism of action of 2-methyl-1H-indole-5,6-diol;hydrobromide involves its interaction with various molecular targets and pathways:

Properties

CAS No.

119963-90-5

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-methyl-1H-indole-5,6-diol;hydrobromide

InChI

InChI=1S/C9H9NO2.BrH/c1-5-2-6-3-8(11)9(12)4-7(6)10-5;/h2-4,10-12H,1H3;1H

InChI Key

ANJWKQLFXMIKAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)O)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.